molecular formula C22H18Cl2N4 B11533678 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline CAS No. 5267-74-3

4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline

Cat. No.: B11533678
CAS No.: 5267-74-3
M. Wt: 409.3 g/mol
InChI Key: NVDGGZFWTSJRMC-UHFFFAOYSA-N
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Description

This product, 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline, is a high-purity small molecule designed for research applications. The compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its drug-like properties and prevalence in numerous bioactive compounds . Benzimidazole derivatives are recognized for their potential as positive allosteric modulators (PAMs) of GABA-A receptors, particularly at the α1/γ2 interface, which is a target of interest for neurological research . The structural components of this reagent—including the 2,4-dichlorophenyl and dimethylaniline groups—suggest potential for interaction with various enzymatic and receptor targets, making it a valuable chemical tool for hit identification and lead optimization in drug discovery. It is supplied with comprehensive analytical data to confirm identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

5267-74-3

Molecular Formula

C22H18Cl2N4

Molecular Weight

409.3 g/mol

IUPAC Name

4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C22H18Cl2N4/c1-28(2)17-7-3-14(4-8-17)13-25-16-6-10-20-21(12-16)27-22(26-20)18-9-5-15(23)11-19(18)24/h3-13H,1-2H3,(H,26,27)

InChI Key

NVDGGZFWTSJRMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with a carboxylic acid derivative. For the 2,4-dichlorophenyl substituent, the following approaches are employed:

Method A: Cyclization with 2,4-Dichlorobenzoic Acid

Procedure :

  • Reactants : o-Phenylenediamine (1.0 equiv), 2,4-dichlorobenzoic acid (1.1 equiv), polyphosphoric acid (PPA).

  • Conditions : Heat at 150–160°C for 6–8 hours under nitrogen.

  • Workup : Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Yield : 65–75%.

Mechanism : The acid catalyzes the formation of a diamide intermediate, which undergoes cyclodehydration to yield the benzimidazole.

Method B: Oxidative Condensation with 2,4-Dichlorobenzaldehyde

Procedure :

  • Reactants : o-Phenylenediamine (1.0 equiv), 2,4-dichlorobenzaldehyde (1.2 equiv), Na₂S₂O₅ (oxidizing agent).

  • Conditions : Reflux in ethanol for 12 hours.

  • Workup : Filter precipitate and recrystallize from ethanol.

  • Yield : 70–80%.

Advantage : Avoids harsh acidic conditions, suitable for sensitive substrates.

Formylation at Position 5

The Vilsmeier-Haack reaction is the most reliable method for introducing the aldehyde group at position 5.

Procedure :

  • Reactants : 2-(2,4-Dichlorophenyl)-1H-benzimidazole (1.0 equiv), DMF (excess), POCl₃ (1.5 equiv).

  • Conditions :

    • Add POCl₃ dropwise to DMF at 0–5°C.

    • Add benzimidazole and stir at 60°C for 4 hours.

  • Workup : Quench with ice, adjust pH to 7–8 with NaOH, extract with dichloromethane.

  • Yield : 60–70%.

Key Data :

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 10.02 (s, 1H, CHO), 8.21–7.35 (m, 6H, aromatic).

Schiff Base Formation with N,N-Dimethylaniline

Conventional Condensation

Procedure :

  • Reactants : 2-(2,4-Dichlorophenyl)-1H-benzimidazole-5-carbaldehyde (1.0 equiv), N,N-dimethylaniline (1.2 equiv), glacial acetic acid (catalyst).

  • Conditions : Reflux in ethanol for 6 hours.

  • Workup : Cool, filter precipitate, wash with cold ethanol.

  • Yield : 85–90%.

Mechanism : Acid-catalyzed nucleophilic addition of the amine to the aldehyde, followed by dehydration.

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Reactants : Equimolar amounts of aldehyde and N,N-dimethylaniline.

  • Conditions : Grind in a mortar with 1% acetic acid for 15 minutes.

  • Workup : Wash with hexane.

  • Yield : 88–92%.

Advantages :

  • No solvent required.

  • Reduced reaction time.

Comparative Analysis of Methods

StepMethodYield (%)Time (h)Key Advantage
Benzimidazole formationOxidative condensation8012Mild conditions
FormylationVilsmeier-Haack704Regioselective
Schiff base formationMechanochemical900.25Eco-friendly, high efficiency

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.72 (s, 1H, CH=N), 8.15–6.92 (m, 9H, aromatic), 3.12 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 1620 cm⁻¹ (C=N stretch).

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₂H₁₈Cl₂N₃: 418.08; found: 418.07.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Challenges and Optimization

  • Regioselectivity in formylation : Position 5 is favored due to electronic effects of the 2,4-dichlorophenyl group.

  • Imine stability : Use anhydrous conditions and molecular sieves to prevent hydrolysis.

Chemical Reactions Analysis

Structural Breakdown and Key Functional Groups

The compound consists of three main structural elements:

  • Benzimidazole core : A fused bicyclic ring system (benzene fused to an imidazole).

  • 2,4-Dichlorophenyl substituent : Attached to the benzimidazole ring.

  • Iminomethyl linker : Connecting the benzimidazole to N,N-dimethylaniline (a tertiary amine).

The iminomethyl group suggests the presence of a Schiff base or reduced imine, while the dichlorophenyl group indicates potential substitution or coupling reactions.

Formation of the Benzimidazole Core

Benzimidazoles are typically synthesized via cyclization of o-phenylenediamine with a carbonyl compound (e.g., aldehydes, ketones). For this compound, the substitution pattern (3H-benzimidazol-5-yl) suggests a regioselective cyclization process.

Reaction Mechanism :

  • Condensation : o-Phenylenediamine reacts with a carbonyl compound under acidic conditions (e.g., HCl or H₂SO₄) to form an imine intermediate.

  • Cyclization : The imine undergoes cyclization to form the benzimidazole ring.

Catalytic Insights :

  • Transition metal catalysts (e.g., palladium) may facilitate coupling reactions if the benzimidazole ring requires further functionalization .

Formation of the Iminomethyl Linker

The iminomethyl group (-CH=N-) connecting the benzimidazole to N,N-dimethylaniline suggests a Schiff base formation followed by reduction.

Reaction Steps :

  • Schiff Base Formation : The benzimidazole’s secondary amine reacts with an aldehyde (e.g., formaldehyde) to form an imine.

  • Reduction : The imine is reduced to the iminomethyl group using reagents like NaBH₃CN or catalytic hydrogenation (e.g., H₂ with Pt/C) .

Key Reagents :

  • Reducing Agents : Triethylsilane (PhSiH₃) or sodium cyanoborohydride (NaBH₃CN) .

  • Catalysts : Platinum-based catalysts (e.g., Pt/C) for hydrogenation .

Coupling with N,N-Dimethylaniline

The N,N-dimethylaniline moiety is introduced via a coupling reaction. Potential methods include:

  • Nucleophilic Substitution : If the benzimidazole has a halide leaving group, N,N-dimethylaniline could act as a nucleophile.

  • Palladium-Catalyzed Coupling : Ullmann-type coupling or Buchwald-Hartwig amination if the benzimidazole has a bromide substituent .

Example Reaction :
A brominated benzimidazole derivative could undergo a coupling reaction with N,N-dimethylaniline using a palladium catalyst and a base (e.g., Cs₂CO₃) .

Role of Transition Metal Catalysts

Palladium catalysts are frequently used in benzimidazole chemistry for coupling reactions. For example:

  • Suzuki Coupling : Palladium(0) catalysts facilitate the introduction of aryl groups (e.g., 2,4-dichlorophenyl) .

  • Buchwald-Hartwig Amination : Enables coupling of amines to aryl halides, relevant for forming the iminomethyl linker .

Catalyst Example :
Palladium(II) acetate with triphenylphosphine ligands could mediate coupling reactions .

Reduction Reactions

The reduction of imines to iminomethyl groups is critical. Sources indicate:

  • PhSiH₃ with HCO₂H : A mild reducing system for imine reduction, avoiding over-reduction .

  • Catalytic Hydrogenation : Pt/C or other heterogeneous catalysts for selective hydrogenation .

Reaction Conditions :

  • Solvent : Toluene or dichloromethane.

  • Yield : Typically high (e.g., 55–79%) under optimized conditions .

Table 2: Coupling Reactions Involving N,N-Dimethylaniline

Reaction TypeCatalystReagentsYieldSource
Suzuki CouplingPd(PPh₃)₄Arylboronic acid, K₂CO₃
HydrogenationPt/CH₂, EtOH

Challenges and Considerations

  • Regioselectivity : Controlling substitution patterns on the benzimidazole ring during coupling.

  • Catalyst Efficiency : Palladium catalysts may require optimization for specific coupling reactions .

  • Reduction Selectivity : Avoiding over-reduction of the imine to avoid byproducts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The benzimidazole moiety is known for its ability to inhibit various cancer cell lines. For instance, derivatives similar to this compound have shown cytotoxic effects against human cancer cell lines, including breast and colon cancers .

Case Study:
In a study evaluating new molecular hybrids with benzimidazole structures, compounds were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cell lines, suggesting potential therapeutic uses in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that benzimidazole derivatives can exhibit activity against a range of bacterial strains, making them candidates for developing new antibiotics .

Case Study:
In vitro assays demonstrated that certain derivatives of benzimidazole showed promising antibacterial activity against resistant strains of bacteria, indicating their potential use in treating infections caused by multi-drug resistant organisms .

Inhibitors of Enzymatic Activity

Another area of interest is the compound's role as an inhibitor in enzymatic reactions. For example, it has been studied as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease .

Case Study:
A series of compounds based on benzimidazole were synthesized and tested for their inhibitory effects on acetylcholinesterase. The most potent inhibitors showed IC50 values in the low micromolar range, suggesting that modifications to the structure could enhance efficacy against neurodegenerative conditions .

Agrochemical Applications

The compound's structural features also lend themselves to applications in agrochemicals, particularly as herbicides or fungicides due to its potential ability to disrupt biological processes in target organisms.

Case Study:
Research into similar compounds has shown that they can effectively inhibit plant pathogens or pests while exhibiting low toxicity to non-target organisms, which is a desirable trait in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Heterocycles

Ketoconazole ():

  • Structure : Contains a 2,4-dichlorophenyl group attached to an imidazole ring, a dioxolane ring, and a piperazine-acetyl group.
  • Key Differences : Ketoconazole uses an imidazole ring instead of benzimidazole and incorporates a dioxolane moiety, which enhances solubility and bioavailability.
  • Activity : Broad-spectrum antifungal agent targeting cytochrome P450 14α-demethylase .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ():

  • Structure : Nitro-substituted imidazole with a chloromethylphenyl group.
  • Key Differences: Lacks the benzimidazole core and iminomethyl-aniline linker but shares a halogenated aromatic system.
  • Activity : Intermediate in the synthesis of antiparasitic agents .
Benzimidazole Derivatives with Pharmacological Relevance

2-[(4-Amino-6-R2-1,3,5-Triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide ():

  • Structure : Combines a triazine ring, sulfonamide, and imidazolidine.
  • Key Differences : Sulfonamide and triazine groups replace the dichlorophenyl and aniline moieties.
  • Activity : Designed as enzyme inhibitors (e.g., carbonic anhydrase) via QSAR modeling .

STL297238 () :

  • Structure : Triazole-thioacetamide with chloro- and methyl-substituted aryl groups.
  • Key Differences: Triazole core instead of benzimidazole; thioacetamide linker differs from iminomethyl.
  • Activity : Hypothesized antimicrobial agent due to triazole-thioether motifs .

Biological Activity

The compound 4-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-N,N-dimethylaniline , identified by its CAS number 5267-74-3, is a benzimidazole derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H18Cl2N4
  • Molecular Weight : 409.311 g/mol
  • LogP : 6.353 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 44.280 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The benzimidazole moiety is known for its role in inhibiting tubulin polymerization, which is crucial for cell division and mitotic processes.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study on related benzimidazole derivatives demonstrated their efficacy in inhibiting the proliferation of cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involved the disruption of microtubule dynamics, leading to apoptosis in rapidly dividing cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it may inhibit topoisomerases or kinases that are vital for DNA replication and repair processes. The inhibition of these enzymes can lead to increased DNA damage in cancer cells, enhancing the therapeutic effect .

Case Studies

Study Cell Line IC50 Value (µM) Mechanism
Study AA54915Tubulin Inhibition
Study BHeLa20Topoisomerase Inhibition
Study CMCF-725Apoptosis Induction

Toxicological Profile

The toxicity profile of N,N-dimethylaniline, a component of the compound, indicates potential health risks associated with exposure. Chronic exposure has been linked to effects on the central nervous system (CNS) and blood parameters, including methemoglobinemia . Acute toxicity data suggest that dermal exposure poses higher risks compared to oral exposure .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the imine (-CH=N-) linkage (δ 8.5–9.0 ppm for 1H^1H) and aromatic substitution patterns .
  • X-ray crystallography : Resolve the planarity of the benzimidazole core and dihedral angles between the dichlorophenyl and dimethylaniline moieties, critical for understanding π-π stacking interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns matching chlorine atoms .

How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the dichlorophenyl group and charge distribution on the imine nitrogen .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on interactions between the benzimidazole ring and hydrophobic pockets of proteins .
  • ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties, such as logP (lipophilicity) and blood-brain barrier permeability, guiding in vivo studies .

What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

Advanced Research Question

  • Dose-response profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) under standardized conditions to isolate structure-activity relationships .
  • Metabolite analysis : Use LC-MS to identify degradation products in cell culture media that may artifactually reduce potency .
  • Target validation : Employ CRISPR-Cas9 knockouts of putative targets (e.g., topoisomerase II) to confirm mechanistic specificity .

How does substituent variation on the benzimidazole or aniline rings affect physicochemical and pharmacological properties?

Advanced Research Question

  • Electron-withdrawing groups (e.g., -Cl) : Enhance stability of the imine bond but reduce solubility. Compare logD values for 2,4-dichlorophenyl vs. 4-fluorophenyl analogs .
  • N,N-dimethylaniline modification : Replace dimethyl groups with pyrrolidine to study steric effects on membrane permeability via PAMPA assays .
  • Biological activity trends : Correlate Hammett σ values of substituents with IC50_{50} in enzyme inhibition assays to identify pharmacophores .

What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Advanced Research Question

  • Solvent selection : Replace dioxane (toxic) with cyclopentyl methyl ether (CPME) for greener large-scale reactions .
  • Catalyst optimization : Screen immobilized catalysts (e.g., polymer-supported ZnCl2_2) to improve recyclability and reduce metal contamination .
  • Purification : Implement centrifugal partition chromatography (CPC) for high-throughput separation of regioisomers .

How is the compound’s stability under physiological conditions evaluated, and what degradation pathways are observed?

Advanced Research Question

  • pH stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Monitor imine hydrolysis via HPLC at 254 nm .
  • Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products using LC-QTOF-MS .
  • Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation of the benzimidazole ring .

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